Cas no 1805102-02-6 (2-Bromo-4-cyano-3-methylbenzoic acid)

2-Bromo-4-cyano-3-methylbenzoic acid is a versatile brominated benzoic acid derivative featuring both cyano and methyl functional groups. Its distinct structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine substituent enhances reactivity for further functionalization, while the cyano group offers potential for conversion into carboxylic acids, amides, or other nitrogen-containing derivatives. The methyl group contributes to steric and electronic modulation, influencing regioselectivity in cross-coupling reactions. This compound is particularly useful in the development of bioactive molecules, where its multifunctional scaffold allows for efficient derivatization. High purity grades ensure consistent performance in research and industrial processes.
2-Bromo-4-cyano-3-methylbenzoic acid structure
1805102-02-6 structure
Product name:2-Bromo-4-cyano-3-methylbenzoic acid
CAS No:1805102-02-6
MF:C9H6BrNO2
Molecular Weight:240.053441524506
MDL:MFCD28736525
CID:4785823

2-Bromo-4-cyano-3-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-cyano-3-methylbenzoic acid
    • MDL: MFCD28736525
    • インチ: 1S/C9H6BrNO2/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-3H,1H3,(H,12,13)
    • InChIKey: XHHHRWNTRULXDS-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)O)=CC=C(C#N)C=1C

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 258
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 61.1

2-Bromo-4-cyano-3-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
193106-1g
2-Bromo-4-cyano-3-methylbenzoic acid, 95%
1805102-02-6 95%
1g
$4998.00 2023-09-10
Alichem
A010004743-1g
2-Bromo-4-cyano-3-methylbenzoic acid
1805102-02-6 97%
1g
1,579.40 USD 2021-07-06

2-Bromo-4-cyano-3-methylbenzoic acid 関連文献

2-Bromo-4-cyano-3-methylbenzoic acidに関する追加情報

2-Bromo-4-Cyano-3-Methylbenzoic Acid: A Comprehensive Overview

The compound with CAS No. 1805102-02-6, commonly referred to as 2-Bromo-4-cyano-3-methylbenzoic acid, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with a bromine atom at the 2-position, a cyano group at the 4-position, and a methyl group at the 3-position. These substituents confer distinctive chemical properties, making it a valuable compound in various research and industrial applications.

2-Bromo-4-cyano-3-methylbenzoic acid has been extensively studied for its potential in pharmaceutical research. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its ability to act as an intermediate in the development of anti-inflammatory and anticancer agents. The bromine substituent is particularly useful in facilitating nucleophilic aromatic substitution reactions, which are critical in drug design.

In addition to its pharmaceutical applications, 2-bromo-4-cyano-3-methylbenzoic acid has also found relevance in materials science. Its cyano group contributes to strong intermolecular hydrogen bonding, which can enhance the mechanical properties of polymers. Recent advancements in polymer chemistry have demonstrated the use of this compound as a building block for high-performance materials, such as thermoplastics and elastomers.

The synthesis of 2-bromo-4-cyano-3-methylbenzoic acid involves a multi-step process that typically begins with the bromination of a substituted benzoic acid derivative. The introduction of the cyano and methyl groups requires precise control over reaction conditions to ensure high yields and purity. Recent research has focused on optimizing these synthesis pathways, leveraging green chemistry principles to minimize environmental impact.

From an analytical standpoint, 2-bromo-4-cyano-3-methylbenzoic acid has been subjected to various spectroscopic techniques to elucidate its structural properties. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the positions of substituents on the aromatic ring. Additionally, X-ray crystallography has provided insights into its three-dimensional molecular arrangement, which is crucial for understanding its physical and chemical behavior.

Looking ahead, 2-bromo-4-cyano-3-methylbenzoic acid holds promise in several emerging areas of research. Its potential as a chiral catalyst in asymmetric synthesis is currently under investigation, with preliminary results indicating its effectiveness in enantioselective reactions. Furthermore, its application in electrochemical sensing devices is being explored due to its ability to act as an electron-transfer mediator.

In conclusion, 2-bromo-4-cyano-3-methylbenzoic acid (CAS No. 1805102-02-6) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in contemporary chemical research. As scientific advancements continue to unfold, this compound is expected to play an increasingly pivotal role in driving innovation across industries.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd